molecular formula C21H24N2O4S B2507922 N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 899982-74-2

N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Cat. No.: B2507922
CAS No.: 899982-74-2
M. Wt: 400.49
InChI Key: HKTQEOCHQLORML-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a sulfonamide-based benzamide derivative characterized by a cyclopentyl(methyl)sulfamoyl group at the para position of the benzamide core and a 3-acetylphenyl substituent on the amide nitrogen.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-15(24)17-6-5-7-18(14-17)22-21(25)16-10-12-20(13-11-16)28(26,27)23(2)19-8-3-4-9-19/h5-7,10-14,19H,3-4,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTQEOCHQLORML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the intermediate compounds, such as 3-acetylphenylamine and 4-cyclopentyl(methyl)sulfamoylbenzoic acid, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry and Antitumor Activity

N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structural features exhibit inhibitory effects on carbonic anhydrases (CAs), particularly CAs IX and XII, which are implicated in tumor growth and metastasis under hypoxic conditions. The inhibition of these enzymes can disrupt cancer cell survival mechanisms, making them attractive targets for cancer therapy .

Case Study: Inhibition of Carbonic Anhydrases

In a study focusing on the design of benzenesulfonamide derivatives, compounds were synthesized to evaluate their efficacy against CA IX and XII. The chlorinated derivative showed significant potency with an inhibition constant of K=0.317μMK=0.317\,\mu M against CA IX, indicating a promising avenue for developing novel anticancer therapies .

Anti-Inflammatory Properties

The compound may also possess anti-inflammatory properties. Similar benzamide derivatives have been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNFα. In vitro assays demonstrated that certain derivatives significantly reduced nitrite production and cytokine synthesis in macrophage cultures .

Case Study: In Vivo Anti-Inflammatory Activity

In a model of zymosan-induced peritonitis, compounds structurally related to this compound exhibited significant reductions in leukocyte migration and edema formation, suggesting their potential utility in treating inflammatory diseases .

Antibacterial Activity

Sulfonamide derivatives are well-known for their antibacterial properties. The structural components of this compound may contribute to its effectiveness against various bacterial strains. Compounds with similar sulfonamide moieties have been documented to inhibit bacterial growth by interfering with folate synthesis pathways .

Case Study: Structural Analysis

A study detailing the structural characteristics of related sulfonamide compounds highlighted extensive weak π-π interactions within their molecular frameworks, which could enhance their biological activity through improved binding affinities to target enzymes or receptors .

Drug Development and Bioisosterism

The compound's design incorporates bioisosteric modifications that enhance its pharmacological profile while maintaining structural integrity. Such modifications can lead to improved solubility, bioavailability, and reduced toxicity in drug candidates.

Case Study: Bioisosteric Modifications

Research into bioisosteric modifications of related compounds showed promising results in terms of improved anti-inflammatory and anticancer activities, suggesting that similar strategies could be applied to this compound for enhanced therapeutic efficacy .

Summary Table of Applications

Application AreaMechanism/ActionReferences
Antitumor ActivityInhibition of carbonic anhydrases
Anti-InflammatoryModulation of cytokine production
Antibacterial ActivityInterference with bacterial folate synthesis
Drug DevelopmentBioisosteric modifications for enhanced efficacy

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Benzamide Core : Unlike LMM5/LMM11 (oxadiazole-linked) or imidazole derivatives (), the target compound lacks heterocyclic extensions, suggesting a simplified pharmacophore that may reduce off-target interactions .

Data Table: Key Parameters of Compared Compounds

Parameter Target Compound LMM11 LMM5 Compound 95 ()
Molecular Weight ~430 g/mol (estimated) 485.55 g/mol 504.60 g/mol 495.36 g/mol
Sulfamoyl Substituent Cyclopentyl(methyl) Cyclohexyl(ethyl) Benzyl(methyl) Methyl(phenyl)
Biological Target Not reported Thioredoxin reductase Thioredoxin reductase LIM kinase
Reported IC50/MIC N/A 8–16 µg/mL (C. albicans) 8–16 µg/mL (C. albicans) <100 nM (LIMK)
Synthetic Yield N/A Purchased (Life Chemicals) Purchased (Life Chemicals) 54% yield (purified)

Biological Activity

N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on various studies and findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₃₁N₃O₃S
  • Molecular Weight : 357.53 g/mol

The synthesis typically involves several key steps:

  • Acylation : Introduction of the acetyl group to the phenyl ring.
  • Sulfamoylation : Attachment of the sulfamoyl group to the benzamide structure.
  • Cyclopentylation : Introduction of the cyclopentyl group.

These steps can be optimized for yield and purity through various synthetic methods, including high-throughput screening and continuous flow techniques.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The sulfamoyl group may interact with active sites on enzymes, potentially inhibiting their activity. For example, compounds with similar structures have been shown to inhibit human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase) enzymes, which play a role in nucleotide metabolism .
  • Receptor Interaction : The compound may also interact with specific receptors, modulating biological pathways associated with inflammation or cancer progression.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of sulfamoyl-benzamide derivatives:

  • A study indicated that certain sulfamoyl-benzamide compounds exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • The mechanism behind this activity may involve apoptosis induction and cell cycle arrest in tumor cells.

Antimicrobial Properties

Sulfamoyl compounds are known for their antimicrobial properties:

  • Research has shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways . This suggests that this compound may have similar effects.

Study 1: Inhibition of h-NTPDases

In a study focusing on sulfamoyl-benzamide derivatives, this compound was evaluated for its inhibitory effects on h-NTPDases. The findings indicated:

  • IC50 Values : Compounds demonstrated IC50 values in sub-micromolar concentrations, indicating potent inhibition .
  • Molecular Docking Studies : These studies revealed significant interactions between the compound and amino acids at the enzyme's active site.
CompoundIC50 (μM)Target Enzyme
12.88 ± 0.13h-NTPDase1
20.72 ± 0.11h-NTPDase3
30.28 ± 0.07h-NTPDase8

Study 2: Antitumor Efficacy

Another research effort investigated the antitumor efficacy of related benzamide derivatives:

  • Cell Lines Tested : Various cancer cell lines were used to assess cytotoxicity.
  • Results : The compound showed significant cytotoxic effects, with some derivatives exhibiting over 50% inhibition at low concentrations .

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